molecular formula C14H9Cl B3156495 1-Chlorophenanthrene CAS No. 832-70-2

1-Chlorophenanthrene

Cat. No.: B3156495
CAS No.: 832-70-2
M. Wt: 212.67 g/mol
InChI Key: IYTUPMAAMJDPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorophenanthrene is a chlorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. It has the molecular formula C14H9Cl and a molecular weight of 212.67 g/mol . This compound is characterized by the presence of a chlorine atom attached to the first carbon of the phenanthrene structure, which consists of three fused benzene rings. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorophenanthrene can be synthesized through several methods. One common approach involves the chlorination of phenanthrene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure the substitution of a hydrogen atom with a chlorine atom at the desired position .

Another method involves the use of ortho-bromobenzoyl chlorides and aryl iodides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) as catalysts. This reaction is carried out in a solvent such as dimethylformamide (DMF) and requires a base like cesium carbonate (Cs2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination of phenanthrene using chlorine gas and a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Chlorophenanthrene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: this compound can be oxidized to form phenanthrenequinone derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: The compound can be reduced to form dihydrophenanthrene derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), dimethylformamide (DMF) as solvent.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Major Products Formed

    Substitution: Phenanthrene derivatives with various functional groups.

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Dihydrophenanthrene derivatives.

Scientific Research Applications

1-Chlorophenanthrene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex polycyclic aromatic compounds.

    Biology: Studies on the biological activity of chlorinated polycyclic aromatic hydrocarbons often include this compound to understand its effects on living organisms.

    Medicine: Research on the potential therapeutic applications of phenanthrene derivatives includes investigations into the pharmacological properties of this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-chlorophenanthrene involves its interaction with various molecular targets and pathways. As a chlorinated polycyclic aromatic hydrocarbon, it can interact with cellular components, leading to oxidative stress and potential DNA damage. The compound’s effects are mediated through the generation of reactive oxygen species (ROS) and the activation of signaling pathways involved in cellular stress responses .

Comparison with Similar Compounds

1-Chlorophenanthrene can be compared with other chlorinated polycyclic aromatic hydrocarbons, such as:

    1-Chloronaphthalene: Similar in structure but with fewer aromatic rings, leading to different reactivity and applications.

    2-Chlorophenanthrene: Chlorine atom positioned at a different carbon, resulting in distinct chemical properties and reactivity.

    1-Chloropyrene: Contains an additional aromatic ring, leading to increased molecular weight and different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1-chlorophenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUPMAAMJDPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984700
Record name 1-Chlorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-70-2, 66214-77-5
Record name 1-Chlorophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthrene, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066214775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chlorophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Chlorophenanthrene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Chlorophenanthrene
Reactant of Route 3
1-Chlorophenanthrene
Reactant of Route 4
1-Chlorophenanthrene
Reactant of Route 5
Reactant of Route 5
1-Chlorophenanthrene
Reactant of Route 6
Reactant of Route 6
1-Chlorophenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.